Fmoc-gabapentin

Description

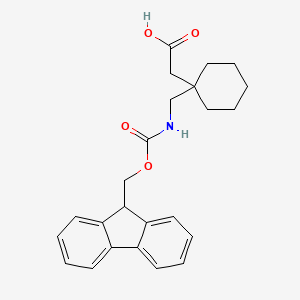

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-22(27)14-24(12-6-1-7-13-24)16-25-23(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,1,6-7,12-16H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJOWILVGOJWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373234 | |

| Record name | fmoc-gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-19-0 | |

| Record name | fmoc-gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of the Fmoc Group in the Advanced Applications of Gabapentin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern peptide synthesis, plays a pivotal, albeit indirect, role in the lifecycle of Gabapentin, a widely used anticonvulsant and analgesic. While not utilized in the de novo synthesis of Gabapentin itself, the strategic application of the Fmoc group to the Gabapentin molecule unlocks a sophisticated platform for the development of novel therapeutics, research tools, and advanced drug delivery systems. This technical guide elucidates the multifaceted functions of the Fmoc group in the context of Gabapentin, providing a comprehensive overview for professionals in the pharmaceutical and life sciences sectors.

Core Function: Amine Protection for Chemical Diversification

Gabapentin, a γ-amino acid analog, possesses a primary amine and a carboxylic acid functional group. The nucleophilic nature of the primary amine necessitates its protection during many chemical modifications to prevent undesirable side reactions. The Fmoc group serves as an efficient and reversible protecting group for this amine, thereby enabling the selective manipulation of the carboxylic acid moiety and the development of Gabapentin-containing molecules.

The protection of Gabapentin's amine with the Fmoc group is typically achieved through reaction with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. This results in the formation of Fmoc-Gabapentin, a stable and versatile intermediate.

Key Applications of this compound

The synthesis of this compound is the gateway to a multitude of advanced applications, primarily centered around peptide synthesis, the creation of Gabapentin analogs and prodrugs, bioconjugation, and the development of specialized research tools.

Peptide Synthesis and the Creation of Peptidomimetics

The most prominent role of this compound is as a building block in solid-phase peptide synthesis (SPPS).[1] The Fmoc group's lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent, allows for its selective removal without affecting the acid-labile protecting groups often used for amino acid side chains. This orthogonality is fundamental to the stepwise elongation of peptide chains.

By incorporating Gabapentin into a peptide sequence, researchers can design and synthesize novel peptidomimetics. These molecules may exhibit enhanced biological activity, improved pharmacokinetic profiles, or novel therapeutic properties. The Gabapentin moiety can be introduced to influence the conformation of the peptide, mimic a specific amino acid residue, or act as a pharmacophore.

Development of Gabapentin Analogs and Prodrugs

This compound is a crucial intermediate in the synthesis of novel Gabapentin analogs and prodrugs. With the amine group protected, the carboxylic acid can be selectively modified. For instance, it can be esterified to enhance lipophilicity and improve blood-brain barrier penetration, or it can be amidated to create compounds with altered metabolic stability. These modifications are instrumental in the development of next-generation therapeutics with potentially improved efficacy and reduced side effects.

Bioconjugation for Targeted Drug Delivery

The use of this compound extends to the field of bioconjugation, where it can be used to attach Gabapentin to larger biomolecules such as proteins, antibodies, or nanoparticles. This strategy is employed to create targeted drug delivery systems. For example, by conjugating Gabapentin to a monoclonal antibody that specifically recognizes a receptor on a target cell type, the drug can be delivered with high precision, maximizing its therapeutic effect while minimizing off-target toxicity.

Neuroscience Research and Analytical Applications

In the realm of neuroscience research, this compound serves as a precursor for the synthesis of labeled Gabapentin derivatives. For instance, fluorescent or radiolabeled tags can be introduced, enabling researchers to study the distribution, binding kinetics, and mechanism of action of Gabapentin and its analogs in vitro and in vivo. Furthermore, this compound can be utilized as a reference standard in the development of analytical methods, such as high-performance liquid chromatography (HPLC), for the accurate quantification of Gabapentin in biological matrices.[1]

Quantitative Data Summary

The following table summarizes the key properties of this compound, a critical intermediate for the applications described above.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇NO₄ | [1] |

| Molecular Weight | 393.48 g/mol | [1] |

| Purity (typical) | ≥ 95% (HPLC) | [1] |

| Appearance | White solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols

Synthesis of this compound

A generalized protocol for the synthesis of this compound involves the reaction of Gabapentin with an Fmoc-donating reagent in an aqueous basic solution.

Materials:

-

Gabapentin

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Gabapentin in a 10% aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of Fmoc-OSu in dioxane dropwise with stirring at room temperature.

-

Allow the reaction to proceed for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizing the Workflow: this compound in Solid-Phase Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: Workflow for the incorporation of this compound in SPPS.

References

synthesis of Fmoc-gabapentin from gabapentin and Fmoc-Cl

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, a γ-amino acid analog, is a widely utilized pharmaceutical agent for treating neuropathic pain and epilepsy. Its chemical modification is crucial for various applications, including the synthesis of gabapentin analogs, peptidomimetics, and bioconjugates. The protection of its primary amine group is a fundamental step in these synthetic pathways. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group ideal for this purpose, enabling subsequent modifications under conditions that preserve other functionalities.

This technical guide provides an in-depth overview of the synthesis of Fmoc-gabapentin from gabapentin and 9-fluorenylmethyl chloroformate (Fmoc-Cl). It details the optimized reaction conditions, a comprehensive experimental protocol, and methods for purification and characterization, supported by quantitative data and process diagrams.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The primary amine of gabapentin, acting as a nucleophile, attacks the electrophilic carbonyl carbon of Fmoc-Cl. This process forms a stable carbamate linkage, yielding the N-protected this compound.[1] A critical prerequisite for the reaction is the deprotonation of the gabapentin's amino group under basic conditions to enhance its nucleophilicity.

A significant challenge in this synthesis is the competitive hydrolysis of both the Fmoc-Cl reagent and the this compound product to 9-fluorenylmethanol (FMOC-OH) in the required basic aqueous medium.[1][2][3] This side reaction reduces the overall yield and necessitates careful control of reaction parameters.

References

Fmoc-Gabapentin as a Building Block for Peptidomimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Fmoc-gabapentin, a crucial building block in the synthesis of novel peptidomimetics. Gabapentin, a γ-amino acid analog, offers unique structural properties that enable the design of conformationally constrained peptide structures with enhanced therapeutic potential. The strategic use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is central to its application in modern synthetic methodologies, particularly Solid-Phase Peptide Synthesis (SPPS). This document details the synthesis of this compound, its incorporation into peptide chains, and its applications in drug discovery.

Introduction to this compound in Peptidomimetic Design

Gabapentin is an anticonvulsant drug structurally related to the neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] Its unique structure, featuring a cyclohexyl ring that restricts conformational flexibility, makes it an attractive candidate for incorporation into peptidomimetics.[4] Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and better bioavailability.[5]

The incorporation of gabapentin into a peptide backbone can enforce specific secondary structures and protect against enzymatic degradation, a common limitation of natural peptide therapeutics.[4][5][6] This is achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. The success of this technique relies on the use of protecting groups, with the Fmoc group being instrumental for protecting the amino functionality of gabapentin during peptide coupling steps.[2][6][7]

Synthesis and Characterization of this compound

The synthesis of this compound involves the reaction of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl), which forms a stable carbamate bond at the primary amine.[6] The efficiency of this reaction is highly dependent on factors such as pH, temperature, and reaction time, as a competing hydrolysis reaction can convert Fmoc-Cl into the inactive 9-fluorenylmethanol (FMOC-OH).[8][9]

A two-step derivatization protocol has been shown to be significantly more efficient, minimizing the degradation of Fmoc-Cl and leading to higher yields.[6] This involves the initial deprotonation of gabapentin in a basic buffer, followed by the addition of Fmoc-Cl.

Data Presentation

The following tables summarize the physicochemical properties of this compound, the optimized conditions for its synthesis, and its nuclear magnetic resonance (NMR) characterization data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 882847-19-0 | [10] |

| Molecular Formula | C₂₄H₂₇NO₄ | [10] |

| Molecular Weight | 393.48 g/mol | [10] |

| Appearance | White Solid | [10] |

| Purity | ≥ 95 % (HPLC) |[10] |

Table 2: Optimized Conditions for this compound Synthesis

| Parameter | Optimal Condition | Rationale / Notes | Reference |

|---|---|---|---|

| Methodology | Two-step | Minimizes Fmoc-Cl hydrolysis, achieving 85-95% efficiency. | [6] |

| pH | ≤ 9.5 (Borate Buffer) | Ensures efficient deprotonation of gabapentin's amine group. | [2] |

| Temperature | 25 °C | Higher temperatures accelerate the degradation of Fmoc-Cl. | [2][11] |

| Reaction Time | 15 minutes | Optimal time for product formation before degradation becomes significant. | [2][11] |

| Molar Ratio | 2:1 (Fmoc-Cl:Gabapentin) | A higher ratio of the derivatizing agent leads to a cleaner, more efficient reaction. |[11] |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| ¹H NMR δ (ppm) | Description | ¹³C NMR δ (ppm) |

|---|---|---|

| 1.00-1.58 (m, 10H) | 5x CH₂ (cyclohexyl) | 21.31, 25.82, 33.92 |

| 2.19 (s, 2H) | CH₂ | 47.36 |

| 2.28 (s, 2H) | CH₂ | 66.81 |

| 4.23 (t, 1H, J=6.60 Hz) | CH (fluorenyl) | 120.01 |

| 4.50 (d, 2H, J=6.62 Hz) | CH₂ (fluorenyl) | 125.00 |

| 7.33 (t, 2H, J=7.25 Hz) | Ar-H | 127.09 |

| 7.43 (t, 2H, J=7.57 Hz) | Ar-H | 127.74 |

| 7.61 (d, 2H, J=7.25 Hz) | Ar-H | 141.37 |

| 7.78 (d, 2H, J=7.57 Hz) | Ar-H | 143.77 |

| 157.76 |

Data sourced from SciELO.[8]

Visualizing the Synthesis

Caption: Synthesis of this compound.

Incorporation into Peptidomimetics via Fmoc-SPPS

This compound is seamlessly integrated into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[6] SPPS involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[12] The cycle of deprotection, coupling, and washing is repeated until the desired sequence is assembled.

The Fmoc-SPPS Cycle

Caption: The Fmoc-SPPS cycle for incorporating this compound.

Key Steps in the SPPS Cycle:

-

N-terminal Fmoc Deprotection: The cycle begins with the removal of the Fmoc group from the resin-bound peptide. This is typically achieved using a 20% solution of piperidine in dimethylformamide (DMF), which cleaves the Fmoc group through a base-catalyzed β-elimination mechanism.[6][7][13] The completion of this step can be monitored by quantifying the released dibenzofulvene-piperidine adduct via UV spectroscopy.[14]

-

Coupling of this compound: The free amine of the resin-bound peptide is then coupled with the carboxyl group of this compound. To facilitate this amide bond formation, the carboxylic acid must first be activated using coupling reagents.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with a solvent like DMF to remove excess reagents and byproducts, ensuring high purity of the final peptide.[15]

-

Final Cleavage: Once the desired peptide sequence is synthesized, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically done using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to prevent side reactions.[6][12]

Mechanism of Fmoc Deprotection

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Table 4: Common Reagents in Fmoc-SPPS of Gabapentin Peptidomimetics

| Step | Reagent | Purpose |

|---|---|---|

| Resin Swelling | Dimethylformamide (DMF) | Prepares the solid support for synthesis. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc protecting group. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Alternative, faster base for deprotection.[13][16] | |

| Coupling/Activation | HCTU, HATU, HBTU, BOP | Activates the carboxylic acid of the incoming Fmoc-amino acid.[15][16][17] |

| Final Cleavage | Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes side-chain protecting groups. |

| Scavengers | Water, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | "Trap" reactive cations generated during cleavage to prevent side reactions. |

Experimental Protocols

Protocol 1: Synthesis of this compound (Two-Step Methodology)

This protocol is adapted from methodologies described in the literature.[8][11]

-

Preparation: In a reaction flask, dissolve gabapentin (1 equivalent) in borate buffer (pH 9.5). Allow the solution to stir for 5 minutes at room temperature (25°C) to facilitate deprotonation.

-

Derivatization: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl, 2 equivalents) in acetonitrile.

-

Reaction: Add the Fmoc-Cl solution to the gabapentin solution dropwise while stirring.

-

Incubation: Allow the reaction to proceed for 15 minutes at 25°C.

-

Work-up: Acidify the reaction mixture with HCl to precipitate the product. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic phases over anhydrous sodium sulfate, evaporate the solvent under reduced pressure. The resulting white solid can be further purified using high-performance liquid chromatography (HPLC). A yield of 90% has been reported for this type of procedure.[8]

Protocol 2: General Fmoc-SPPS Cycle for Incorporating this compound

This protocol assumes a manual synthesis on a 0.1 mmol scale.[15]

-

Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 1 hour. Drain the solvent.

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate with nitrogen bubbling for 7 minutes. Drain the solution. Repeat this step once.

-

Washing: Wash the resin 5 times with DMF to remove all traces of piperidine.

-

Coupling: a. In a separate tube, dissolve this compound (e.g., 4 equivalents) and a coupling agent like HCTU (3.95 equivalents) in DMF. b. Add a base such as N,N-diisopropylethylamine (DIEA, 8 equivalents) to the activation solution. c. Add the activated this compound solution to the resin. Agitate for 1-2 hours.

-

Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines.[14] A blue result indicates an incomplete reaction, which may require a second coupling step.

-

Washing: Wash the resin 5 times with DMF. The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Peptide Cleavage from Resin

This protocol is a general method for acid-labile resins.

-

Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

-

Reaction: Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by preparative HPLC.

Applications in Drug Design and Discovery

The integration of this compound into peptide sequences is a powerful strategy in medicinal chemistry.

-

Conformational Constraint: The rigid cyclohexyl group of gabapentin limits the torsional freedom of the peptide backbone, promoting the formation of stable, well-defined secondary structures.[4] This can lead to higher binding affinity and selectivity for biological targets.

-

Enhanced Stability: By modifying the peptide backbone, gabapentin-containing peptidomimetics can exhibit significant resistance to proteolytic degradation, which increases their in vivo half-life.[5]

-

Drug Discovery: These novel structures are being explored for a range of therapeutic areas, including the development of new treatments for neurological disorders, epilepsy, and neuropathic pain.[3][10]

-

Prodrugs and Bioconjugates: Gabapentin can be incorporated into prodrugs or bioconjugates designed to improve its pharmacokinetic profile or deliver it to specific tissues.[1][18][19]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of advanced peptidomimetics. Its unique ability to impart conformational rigidity makes it a powerful tool for designing peptides with improved stability, selectivity, and therapeutic efficacy. The well-established protocols for its synthesis and incorporation via Fmoc-SPPS allow for its routine use in both academic research and industrial drug development. As the demand for more sophisticated and robust peptide-based therapeutics grows, the strategic application of building blocks like this compound will continue to be a critical component of innovative drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 882847-19-0 | Benchchem [benchchem.com]

- 7. genscript.com [genscript.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]

- 13. Bot Detection [iris-biotech.de]

- 14. Bot Detection [iris-biotech.de]

- 15. chem.uci.edu [chem.uci.edu]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 19. Gabapentin hybrid peptides and bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Gabapentin Analogues in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of gabapentin analogues, commonly referred to as gabapentinoids, in neuroscience research. It delves into their core mechanism of action, their utility in studying a range of neurological and psychiatric disorders, and their role as indispensable tools in elucidating fundamental neurobiological processes. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a practical resource for the scientific community.

Core Mechanism of Action: Targeting the α2δ Subunit

Gabapentin and its analogues, such as pregabalin, are structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, their primary mechanism of action does not involve direct interaction with GABA receptors.[1] Instead, their therapeutic and experimental effects are predominantly mediated by their high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[1][2] This interaction is crucial for their efficacy in various neurological conditions.[2]

The binding of gabapentinoids to the α2δ subunit disrupts the normal trafficking of these channels to the presynaptic membrane, leading to a reduction in the density of functional VGCCs at the nerve terminal.[2] This, in turn, attenuates the influx of calcium ions that is necessary for the release of excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1] This reduction in neurotransmitter release is a key factor in their anticonvulsant, analgesic, and anxiolytic properties.

Recent research also suggests that the interaction of gabapentinoids with the α2δ-1 subunit can interfere with its role in synaptogenesis, a process mediated by thrombospondins.[2] Furthermore, there is evidence that gabapentin can modulate the activity of other ion channels, such as voltage-gated potassium channels (KCNQ3 and KCNQ5), although the primary therapeutic effects are attributed to their action on the α2δ subunit.

Quantitative Data: Binding Affinities and Efficacy

The affinity of gabapentinoids for the α2δ subunit is a critical determinant of their potency. Pregabalin generally exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin, which correlates with its greater potency in vivo. The following table summarizes key quantitative data for gabapentin and pregabalin.

| Compound | Target | Binding Affinity (Ki/Kd) | In Vivo Potency (Analgesia) | In Vivo Potency (Anticonvulsant) |

| Gabapentin | α2δ-1 | 40 nM (Ki)[1], 59 nmol/L (Kd)[2] | --- | --- |

| α2δ-2 | 153 nmol/L (Kd)[2] | --- | --- | |

| Pregabalin | α2δ-1 | 32 nM (Ki)[1] | 2-4 times more potent than gabapentin[1] | 3-10 times more potent than gabapentin[1] |

| α2δ-2 | Similar affinity to α2δ-1[1] | --- | --- |

Applications in Neuroscience Research

Gabapentinoids are extensively used as research tools to investigate the pathophysiology of various neurological and psychiatric disorders.

Neuropathic Pain Research

Animal models of neuropathic pain are crucial for studying the mechanisms of chronic pain and for the development of new analgesics. Gabapentinoids are widely used as positive controls in these models due to their established clinical efficacy.

-

Spinal Nerve Ligation (SNL) Model: This is a widely used surgical model that mimics peripheral nerve injury-induced neuropathic pain. Gabapentin and pregabalin have been shown to effectively reverse the mechanical allodynia and thermal hyperalgesia that develop in this model.

-

Chronic Constriction Injury (CCI) Model: In this model, loose ligatures are placed around the sciatic nerve, leading to the development of pain-like behaviors. Gabapentinoids are effective in attenuating these behaviors.

-

Chemotherapy-Induced Neuropathic Pain (CINP) Models: Certain chemotherapeutic agents, like paclitaxel, can induce a painful peripheral neuropathy. Gabapentinoids are used to study the mechanisms of CINP and to test potential therapeutic interventions.

Epilepsy Research

As anticonvulsants, gabapentinoids are valuable tools in epilepsy research. They are used in various animal models of seizures to investigate the mechanisms of epileptogenesis and to screen for novel anti-epileptic drugs. Their ability to reduce the release of excitatory neurotransmitters is a key aspect of their anti-seizure activity.

Anxiety and Psychiatric Disorder Research

The anxiolytic properties of gabapentinoids make them useful in preclinical models of anxiety.

-

Elevated Plus Maze (EPM): This is a classic behavioral test used to assess anxiety-like behavior in rodents. Anxiolytic compounds, like gabapentinoids, increase the time spent in the open arms of the maze.

-

Fear Conditioning: This model is used to study the neurobiology of fear and anxiety. Gabapentinoids can be used to investigate the role of VGCCs in fear memory formation and expression.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments utilizing gabapentin analogues.

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This technique is used to directly measure the effect of gabapentinoids on ion channel function in sensory neurons.

Objective: To record voltage-gated calcium currents from cultured DRG neurons and assess the inhibitory effect of gabapentin.

Methodology:

-

DRG Neuron Culture: DRG are dissected from rodents and dissociated into single cells. The neurons are then plated on coated coverslips and cultured for 24-48 hours.

-

Recording Solutions:

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Containing (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

-

Recording Procedure:

-

A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned onto a DRG neuron.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

Voltage-gated calcium currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.

-

Gabapentin is applied to the bath, and the effect on the calcium current amplitude and kinetics is recorded and analyzed.

-

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This surgical procedure creates a model of peripheral nerve injury to study neuropathic pain.

Objective: To induce mechanical allodynia in rats through L5 spinal nerve ligation.

Methodology:

-

Anesthesia: The rat is anesthetized with isoflurane or a similar anesthetic.

-

Surgical Procedure:

-

A dorsal midline incision is made at the L4-S1 level.

-

The paraspinal muscles are separated to expose the L5 transverse process.

-

The L5 transverse process is carefully removed to visualize the L5 spinal nerve.

-

The L5 spinal nerve is tightly ligated with a silk suture.

-

The muscle and skin are sutured in layers.

-

-

Post-operative Care: Animals are monitored for recovery and provided with analgesics for the first 24-48 hours.

-

Behavioral Testing:

-

Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Testing is performed before surgery (baseline) and at various time points after surgery to monitor the development and maintenance of neuropathic pain.

-

Gabapentin or other test compounds are administered to assess their effect on the paw withdrawal threshold.

-

Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

This behavioral assay is used to evaluate the anxiolytic effects of gabapentinoids.

Objective: To measure anxiety-like behavior in mice and assess the effect of gabapentin.

Methodology:

-

Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

The mouse is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

The session is recorded by a video camera.

-

-

Data Analysis:

-

The time spent in the open arms and the number of entries into the open arms are measured.

-

An increase in these parameters is indicative of an anxiolytic effect.

-

Mice are pre-treated with gabapentin or a vehicle control before being placed in the maze.

-

In Vivo Microdialysis for Measuring Neurotransmitter Release

This technique allows for the in vivo sampling of neurotransmitters from specific brain regions.

Objective: To measure the effect of gabapentin on extracellular glutamate levels in a specific brain region (e.g., the spinal dorsal horn or prefrontal cortex).

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region of an anesthetized animal.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

Gabapentin Administration: After a stable baseline is established, gabapentin is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Neurotransmitter Analysis: The concentration of glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of gabapentinoids and a typical experimental workflow for their preclinical evaluation.

Caption: Gabapentinoid Signaling Pathway.

Caption: Preclinical Evaluation Workflow.

Conclusion

Gabapentin analogues are invaluable tools in neuroscience research, providing insights into the mechanisms of neurological and psychiatric disorders. Their well-defined mechanism of action, centered on the α2δ subunit of voltage-gated calcium channels, allows for targeted investigations into the roles of these channels in health and disease. The experimental protocols and data presented in this guide offer a foundation for researchers to effectively utilize these compounds in their studies, ultimately contributing to the development of novel therapeutic strategies for a range of debilitating conditions.

References

The Structural Elucidation of Gabapentin: A γ-Amino Acid with Unique Conformational Constraints

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentin, a γ-amino acid analog of the neurotransmitter γ-aminobutyric acid (GABA), is a widely prescribed pharmaceutical agent for the management of neuropathic pain and partial seizures. Despite its structural resemblance to GABA, gabapentin's mechanism of action is distinct, primarily involving high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This technical guide provides an in-depth exploration of the structural features of gabapentin that define its pharmacological profile. Key aspects including its chemical architecture, conformational landscape, and structure-activity relationships are discussed. Furthermore, this guide summarizes quantitative data on its binding affinities and pharmacokinetics, details experimental protocols for its characterization, and visualizes its molecular interactions and experimental workflows.

Core Structural Features of Gabapentin

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a γ-amino acid characterized by a cyclohexane ring covalently attached to the β-carbon of the amino acid backbone.[1][2] This substitution introduces significant conformational rigidity, a key feature distinguishing it from the flexible structure of GABA. At physiological pH, gabapentin exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group.[3]

The cyclohexane ring is a critical structural motif that sterically hinders free rotation around the Cβ-Cγ and Cβ-Cα bonds.[4][[“]] This constraint forces the molecule to adopt a limited set of conformations, primarily gauche, which is believed to be crucial for its high-affinity binding to its molecular target.[[“]] Gabapentin can exist in several polymorphic forms (α, β, γ) and as a monohydrate, with each form exhibiting distinct crystal packing and conformational states of the cyclohexane ring (chair conformations).[3][6]

Quantitative Data

Binding Affinities

Gabapentin exhibits high affinity for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. The binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki).

| Parameter | Value | Target | Species | Reference |

| Kd | 59 nM | α2δ-1 | Porcine | [2] |

| Kd | 153 nM | α2δ-2 | Porcine | [2] |

| Ki | 40 nM | α2δ-1 (recombinant) | Human | [[“]] |

Pharmacokinetic Properties

Gabapentin displays predictable pharmacokinetic properties, characterized by a lack of metabolism and renal excretion.

| Parameter | Value | Unit | Reference |

| Bioavailability | ~60 (decreases with increasing dose) | % | [7] |

| Elimination Half-life | 5 - 7 | hours | [4] |

| Protein Binding | < 1 | % | [4] |

| Metabolism | Negligible | - | [4][7] |

| Excretion | Primarily unchanged in urine | - | [4][7] |

Mechanism of Action and Signaling Pathway

Gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors. Instead, it binds with high affinity to the α2δ-1 subunit of presynaptic voltage-gated calcium channels (VGCCs).[4][7] This interaction is crucial for its therapeutic effects.

The binding of gabapentin to the α2δ-1 subunit disrupts the normal trafficking of VGCCs to the presynaptic membrane.[2][4] This leads to a reduction in the density of these channels at the nerve terminal, resulting in decreased calcium influx upon neuronal depolarization. The diminished intracellular calcium concentration subsequently reduces the release of excitatory neurotransmitters, most notably glutamate.[7]

Furthermore, the α2δ-1 subunit has been identified as a receptor for the synaptogenic protein thrombospondin.[1][6] By binding to α2δ-1, gabapentin antagonizes the interaction with thrombospondin, thereby inhibiting the formation of new excitatory synapses.[1][6] This anti-synaptogenic effect may contribute to its long-term therapeutic benefits in chronic pain and epilepsy.

Experimental Protocols

Radioligand Binding Assay for α2δ-1 Subunit

This protocol describes a competitive binding assay using [³H]-gabapentin to determine the affinity of test compounds for the α2δ-1 subunit.

Materials:

-

Membrane preparations from cells expressing the α2δ-1 subunit (e.g., HEK293 cells)

-

[³H]-gabapentin (radioligand)

-

Unlabeled gabapentin (for determining non-specific binding)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Thaw the membrane preparation on ice.

-

Dilute the membranes in ice-cold binding buffer to a final concentration of 10-20 µg of protein per well.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-gabapentin (final concentration ~10 nM). For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of unlabeled gabapentin (e.g., 10 µM).

-

Add 100 µL of the diluted membrane preparation to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by three washes with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

X-ray Crystallography for Structural Determination

This protocol outlines the general steps for determining the crystal structure of gabapentin.

Materials:

-

Pure gabapentin powder

-

Solvents for crystallization (e.g., ethanol, water)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

Microscope

-

Cryoprotectant

-

X-ray diffractometer

Procedure:

-

Dissolve gabapentin in a suitable solvent or solvent mixture to achieve a supersaturated solution.

-

Set up crystallization trials using vapor diffusion. Pipette a small volume of the gabapentin solution and mix it with a precipitant solution on a cover slip (hanging drop) or in a well (sitting drop).

-

Seal the well containing a larger volume of the precipitant solution and incubate at a constant temperature.

-

Monitor the trials periodically for crystal growth using a microscope.

-

Once suitable crystals are obtained, soak them in a cryoprotectant solution to prevent ice formation during data collection.

-

Mount the crystal on a goniometer head and flash-cool it in a stream of liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Process the diffraction data (indexing, integration, and scaling) to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or molecular replacement.

-

Refine the atomic model against the experimental data to obtain the final structure.

Conclusion

The structural features of gabapentin, particularly the conformationally restricting cyclohexane ring, are integral to its unique pharmacological profile as a high-affinity ligand for the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in excitatory neurotransmitter release and inhibition of excitatory synaptogenesis, providing the basis for its therapeutic efficacy in neuropathic pain and epilepsy. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the nuanced structure-function relationships of gabapentin and the design of novel therapeutics targeting the α2δ-1 subunit.

References

- 1. The Gabapentin Receptor α2δ-1 is the Neuronal Thrombospondin Receptor Responsible for Excitatory CNS Synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gabapentin - Wikipedia [en.wikipedia.org]

- 5. Gabapentin Pharmacokinetics - Consensus Academic Search Engine [consensus.app]

- 6. Scholars@Duke publication: Gabapentin receptor alpha2delta-1 is a neuronal thrombospondin receptor responsible for excitatory CNS synaptogenesis. [scholars.duke.edu]

- 7. youtube.com [youtube.com]

Fmoc-Gabapentin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-gabapentin, a derivative of the widely-used pharmaceutical agent gabapentin, plays a crucial role as a building block in peptide synthesis and the development of novel therapeutics. The attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its utility in these applications. This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of this compound. While specific quantitative solubility data in various solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information and outlines standardized experimental protocols for its determination. Furthermore, it details the known stability profile of this compound, particularly during its synthesis, and provides a framework for conducting comprehensive stability studies essential for its effective storage and application.

Introduction

Gabapentin is a gamma-aminobutyric acid (GABA) analogue used in the treatment of epilepsy and neuropathic pain. The addition of the Fmoc protecting group to gabapentin's primary amine allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is advantageous due to its base-lability, allowing for its removal under mild conditions that do not affect other protecting groups. Understanding the solubility and stability of this compound is paramount for its efficient handling, purification, and successful application in synthetic workflows.

Solubility of this compound

The presence of the large, hydrophobic Fmoc group significantly influences the solubility profile of gabapentin, making it more soluble in organic solvents compared to its parent compound. It has been noted that the Fmoc group generally enhances solubility in organic media suitable for peptide synthesis.[1]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Acetonitrile/Water mixtures | Soluble | Commonly used as a solvent system for the derivatization reaction of gabapentin with Fmoc-Cl, suggesting good solubility of the product.[2] |

| Dimethylformamide (DMF) | Likely Soluble | DMF is a common solvent in peptide synthesis and is known to facilitate the removal of the Fmoc group, implying solubility of Fmoc-protected amino acids.[2] |

| Dimethyl sulfoxide (DMSO) | Likely Soluble | A powerful aprotic solvent capable of dissolving a wide range of organic molecules. |

| Methanol / Ethanol | Likely Soluble | Common polar organic solvents. |

| Water | Sparingly Soluble | The hydrophobic Fmoc group is expected to significantly reduce aqueous solubility compared to the parent gabapentin. |

Note: The information in Table 1 is based on general principles and observations from synthesis protocols. Precise quantitative solubility needs to be determined experimentally.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound involves the shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF, DMSO, Water)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Analysis by HPLC:

-

Analyze the diluted samples using a validated HPLC method for this compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like trifluoroacetic acid) and UV detection at a wavelength corresponding to the absorbance maximum of the Fmoc group (around 265 nm).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.

-

Stability of this compound

The stability of this compound is a critical factor, particularly concerning its storage and its integrity during synthetic procedures. The primary instability arises from the lability of the Fmoc protecting group under basic conditions.

Stability During Synthesis

Studies on the derivatization of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl) have provided insights into the stability of the resulting this compound under reaction conditions.

-

Effect of pH: The Fmoc group is susceptible to cleavage under basic conditions. The synthesis of this compound is typically carried out in a basic medium to deprotonate the amine group of gabapentin, making it nucleophilic. However, this basic environment can also lead to the degradation of the newly formed this compound.[3][4]

-

Effect of Temperature: The degradation of this compound in basic solution is significantly accelerated at elevated temperatures. It has been observed that temperatures above 45 °C lead to increased degradation.[3][4] For optimal stability during synthesis, reactions are best performed at or below 25 °C.[3][4]

Table 2: Stability Profile of this compound During Synthesis

| Condition | Stability | Remarks |

| Basic pH | Unstable | The Fmoc group is readily cleaved by bases. |

| Elevated Temperature (>45°C) | Unstable | Degradation is accelerated, especially in basic media.[3][4] |

| Acidic pH | Stable | The Fmoc group is generally stable to acidic conditions. |

Long-Term Stability and Forced Degradation Studies

To ensure the quality and integrity of this compound during storage and use, a comprehensive stability testing program should be implemented based on the International Council for Harmonisation (ICH) guidelines. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish appropriate storage conditions.

Experimental Protocol for Stability Indicating Method Development and Forced Degradation:

Objective: To develop a stability-indicating HPLC method and to investigate the degradation of this compound under various stress conditions.

1. HPLC Method Development:

-

Develop an HPLC method capable of separating this compound from its potential degradation products. A gradient method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier is a common starting point. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

2. Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 1N HCl) at room temperature and elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of this compound with a strong base (e.g., 1N NaOH) at room temperature. Due to the known lability of the Fmoc group, this is expected to cause rapid degradation.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60-80 °C) for an extended period.

-

Photostability: Expose the solid this compound and a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A control sample should be protected from light.

3. Analysis:

-

Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

-

A photodiode array (PDA) detector can be used to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

Caption: Reaction Scheme for the Synthesis of this compound.

Base-Catalyzed Degradation of this compound

The primary degradation pathway for this compound is the cleavage of the Fmoc group under basic conditions, regenerating gabapentin and forming a dibenzofulvene derivative.

Caption: Base-Catalyzed Degradation of this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While quantitative solubility data remains a gap in the literature, the provided qualitative assessment and experimental protocols offer a solid foundation for researchers to determine these parameters for their specific applications. The stability profile highlights the compound's sensitivity to basic conditions and elevated temperatures, which are critical considerations for its synthesis, purification, and storage. The outlined forced degradation studies provide a roadmap for establishing a comprehensive stability profile in accordance with regulatory guidelines. Further experimental work is necessary to generate the specific quantitative data that will facilitate the broader and more efficient use of this compound in research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 882847-19-0 | Benchchem [benchchem.com]

- 3. scielo.br [scielo.br]

- 4. Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl) – ScienceOpen [scienceopen.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Fmoc-gabapentin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-gabapentin, a key building block in peptide and medicinal chemistry. It covers its chemical properties, detailed synthesis protocols, and its application in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Data

This compound, the N-Fmoc protected form of the gamma-amino acid gabapentin, is a crucial reagent for the incorporation of this unique, non-natural amino acid into peptide chains. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 882847-19-0 | [1] |

| Molecular Formula | C₂₄H₂₇NO₄ | [2] |

| Molecular Weight | 393.475 g/mol (alternatively reported as 393.48 g/mol ) | [1][2] |

| Synonyms | [1-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid | [1] |

| Purity | Typically ≥95% (HPLC) | [2] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is achieved through the reaction of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl). This reaction results in the formation of a stable carbamate bond at the primary amine of gabapentin.

Materials and Reagents:

-

Gabapentin

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, 1N)

Procedure:

-

Dissolution of Gabapentin: Dissolve gabapentin in a 10% aqueous solution of sodium carbonate in a reaction vessel. Cool the solution to 0°C in an ice bath with gentle stirring.

-

Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane. Add this solution dropwise to the chilled gabapentin solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Work-up:

-

Dilute the reaction mixture with water and wash with two portions of diethyl ether to remove unreacted Fmoc-Cl and other impurities.

-

Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1N HCl.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield a white, crystalline solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The bulky cyclohexyl group of gabapentin can introduce conformational constraints into peptide backbones, making it a valuable tool for designing peptidomimetics with unique structures and enhanced proteolytic stability.

General SPPS Cycle with this compound:

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) that has been pre-loaded with the first amino acid of the desired peptide sequence. Swell the resin in a suitable solvent like dimethylformamide (DMF).[3][4]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF. This exposes the free amine for the subsequent coupling step.[4]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

-

This compound Coupling:

-

Activate the carboxyl group of this compound by pre-incubating it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.

-

Add the activated this compound solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the gabapentin side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

-

Washing: Wash the resin with DMF to remove any unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Visualizing the Workflow

To better illustrate the key processes, the following diagrams outline the synthesis of this compound and its incorporation into a peptide chain via SPPS.

Caption: Synthesis workflow for this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using this compound.

References

A Technical Guide to the Commercial Sourcing and Application of Fmoc-Gabapentin for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available Fmoc-gabapentin, a key building block for the synthesis of novel peptides and peptidomimetics. This document details the specifications from various suppliers, provides explicit experimental protocols for its use in research, and outlines the fundamental chemical pathways involved.

Commercial Supplier Landscape for this compound

The availability of high-quality this compound is crucial for reproducible and successful research outcomes. Several chemical suppliers offer this reagent for research purposes. A summary of their product specifications is presented below to facilitate informed purchasing decisions.

Table 1: Comparison of Commercial this compound Suppliers

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Appearance | Storage Conditions |

| Benchchem | B1334001 | Inquire for lot-specific data | 393.5 | 882847-19-0 | Not specified | Not specified |

| Chem-Impex | 14455 | ≥ 95% (HPLC)[1] | 393.48[1] | 882847-19-0[1] | White solid[1] | 0-8 °C[1] |

| Kimia Corp. | KMA0110 | 95%+[2] | 393.48[2] | 882847-19-0[2] | Not specified | Not specified |

| Santa Cruz Biotechnology | sc-224455 | Inquire for lot-specific data | 393.48 | 882847-19-0 | Not specified | Not specified |

| US Biological | Not specified | Highly Purified | Not specified | 882847-19-0 | Not specified | Not specified |

Note: Researchers should always consult the lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Synthesis of this compound: A Preparative Protocol

For researchers interested in the synthesis of this compound, the following protocol is a well-established method. The primary challenge in the synthesis is the potential for hydrolysis of the Fmoc-Cl reagent and the product itself under the basic conditions required for the reaction.

Optimized Two-Step Derivatization Protocol

This method has been shown to achieve higher yields (85-95%) compared to a single-step process by minimizing the contact time of Fmoc-Cl with the aqueous basic medium.[3]

Materials:

-

Gabapentin

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Borate buffer (pH 9.5)

-

Acetonitrile (ACN)

-

Ethyl acetate

-

Ethyl ether

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Ice water

Procedure:

-

Deprotonation of Gabapentin: In a suitable reaction vessel, dissolve gabapentin in a mixture of acetonitrile and borate buffer (pH 9.5). Allow this solution to stir at room temperature for 5 minutes to facilitate the deprotonation of the amine group.

-

Addition of Fmoc-Cl: Dissolve Fmoc-Cl in acetonitrile and add this solution to the reaction mixture from step 1. A 2:1 molar ratio of Fmoc-Cl to gabapentin is recommended for optimal results.[3]

-

Reaction: Stir the reaction mixture at room temperature (not exceeding 25°C) for 15-20 minutes. Higher temperatures can lead to the degradation of Fmoc-Cl.[3]

-

Work-up:

-

Pour the reaction mixture into ice water.

-

Wash the aqueous mixture with ethyl ether (3x) to remove unreacted Fmoc-Cl and the hydrolysis byproduct, Fmoc-OH.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts and wash with a saturated NaCl solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Isolation: Evaporate the solvent under reduced pressure to yield this compound as a white solid.

Characterization

The final product should be characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3] The following is a detailed methodology for the manual incorporation of an this compound residue onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

This compound

-

Coupling reagent (e.g., HCTU, HATU, or HBTU/HOBt)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Kaiser test kit

-

Methanol

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

-

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine. A positive result is indicated by a blue color.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Kaiser Test: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that the coupling is complete. If the test is positive, the coupling reaction can be extended or repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Chain Elongation: The resin is now ready for the deprotection of the Fmoc group on the newly added gabapentin residue and the coupling of the next amino acid in the sequence.

-

Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a TFA-based cleavage cocktail.

Conclusion

This compound is a readily available and valuable building block for researchers in peptide chemistry and drug discovery. The information and protocols provided in this guide are intended to facilitate the seamless integration of this non-canonical amino acid into synthetic peptides, enabling the exploration of novel structures with potentially unique biological activities. For optimal results, it is imperative to source high-purity reagents and to carefully monitor the progress of the synthesis at each step.

References

Methodological & Application

Application Notes and Protocols: Fmoc-Gabapentin Solid-Phase Peptide Synthesis

These application notes provide a detailed protocol for the incorporation of Fmoc-Gabapentin (Fmoc-Gpn-OH) into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and professionals in drug development familiar with standard Fmoc/tBu peptide synthesis strategies.

Gabapentin, a γ-amino acid with a bulky cyclohexyl group, is a valuable residue for designing peptides with constrained conformations and potentially enhanced proteolytic stability.[1][2] However, its incorporation requires careful optimization to overcome challenges such as its tendency to form a γ-lactam.[3] This protocol outlines the key steps from resin preparation to final peptide cleavage and purification.

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided below. It is crucial to use high-purity reagents and anhydrous solvents to ensure optimal synthesis outcomes.

| Category | Item | Description / Recommended Grade |

| Resin | Rink Amide Resin or Wang Resin | Rink Amide for C-terminal amide peptides; Wang for C-terminal carboxylic acids.[4] Loading capacity typically 0.3-0.8 mmol/g. |

| Amino Acids | This compound (Fmoc-Gpn-OH) | Store desiccated. |

| Standard Fmoc-protected amino acids | With acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu, Pbf).[5][6] | |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, anhydrous. |

| Dichloromethane (DCM) | Reagent grade, anhydrous. | |

| N-Methyl-2-pyrrolidone (NMP) | Optional, can be used in place of DMF.[7] | |

| Diethyl ether (or MTBE) | Anhydrous, for precipitation.[5][8] | |

| Coupling Reagents | HBTU, HATU, or TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[9][10] |

| HOBt or HOAt | 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). | |

| Bases | Diisopropylethylamine (DIEA) | Reagent grade, redistilled. |

| Piperidine | Reagent grade, for Fmoc deprotection. | |

| Deprotection | Piperidine solution | 20% (v/v) piperidine in DMF.[11] |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade. |

| Triisopropylsilane (TIS) | Scavenger to prevent side reactions.[4] | |

| Deionized Water (H₂O) | ||

| Monitoring | Ninhydrin (Kaiser) Test Kit | For monitoring coupling completion.[7] |

Experimental Protocols

The following protocols describe a standard synthesis cycle for incorporating this compound. Adjustments may be necessary depending on the specific peptide sequence and scale of the synthesis.

2.1. Resin Preparation (Swelling)

-

Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.[7][11]

-

Add DMF (or DCM) to the resin (approx. 10 mL per gram of resin).

-

Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[4][11]

-

After swelling, drain the solvent.

2.2. Standard Fmoc-Deprotection

-

Add 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-7 minutes at room temperature.[11]

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[11]

2.3. This compound Coupling The key to successfully incorporating Gabapentin is efficient activation and coupling while minimizing side reactions.

-

In a separate vial, dissolve Fmoc-Gpn-OH (3-4 equivalents relative to resin loading) and a coupling agent like HATU or HBTU (3-4 equivalents) in DMF.[9][10]

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes. The solution may change color.[10]

-

Add the activated Fmoc-Gpn-OH solution to the deprotected peptidyl-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation. Reaction time may need to be extended for this sterically hindered amino acid.

-

After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[7] If the test is positive, a second coupling may be necessary.

2.4. Chain Elongation Repeat the Fmoc-deprotection (Step 2.2) and coupling (Step 2.3, using the next standard Fmoc-amino acid) cycles until the desired peptide sequence is fully assembled.[4][12]

2.5. Final Cleavage and Deprotection This step cleaves the completed peptide from the solid support and removes all side-chain protecting groups simultaneously.[4][5]

-

After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM (3-5 times) and dry it under vacuum for at least 3 hours.[13]

-

Prepare a fresh cleavage cocktail. A standard "Reagent K" or similar mixture is recommended: 95% TFA, 2.5% Water, 2.5% TIS.[4] For peptides containing sensitive residues like Trp, Cys, or Met, specialized cocktails with scavengers like 1,2-ethanedithiol (EDT) may be required.[6][8]

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a fume hood.

-

Stir the mixture at room temperature for 2-3 hours.[4]

-

Filter the resin to collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover residual peptide.

2.6. Peptide Precipitation and Isolation

-

Combine the TFA filtrates and add the solution dropwise into a 10-fold excess of cold diethyl ether.[5][8]

-

A white precipitate of the crude peptide should form immediately.

-

Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.

-

After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The efficiency and success of the synthesis can be evaluated using several methods. The table below summarizes key parameters.

| Parameter | Method of Determination | Typical Target/Result |

| Resin Loading | UV-Vis spectroscopy of Fmoc cleavage | As specified by the manufacturer (e.g., 0.5 mmol/g). |

| Coupling Efficiency | Qualitative Ninhydrin (Kaiser) Test | Negative result (colorless/yellow beads) indicates >99% completion. |

| Crude Peptide Purity | Analytical RP-HPLC | Varies by sequence; >50% is common before purification. |

| Final Peptide Purity | Analytical RP-HPLC | >95% or >98% after preparative HPLC purification. |

| Peptide Identity | Mass Spectrometry (MALDI-TOF or ESI-MS) | Observed mass should match the calculated theoretical mass. |

| Overall Yield | Gravimetric analysis of purified, lyophilized peptide | Highly variable (10-40%) depending on peptide length and sequence complexity. |

Visualization of Workflow and Chemistry

This compound SPPS Workflow

The following diagram illustrates the complete workflow for the solid-phase synthesis of a peptide containing Gabapentin.

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Chemical Logic of Fmoc-SPPS Cycle

This diagram illustrates the core chemical transformations during the deprotection and coupling steps.

Caption: Chemical logic of the deprotection and coupling steps in SPPS.

References

- 1. documentsdelivered.com [documentsdelivered.com]

- 2. Gabapentin: a stereochemically constrained gamma amino acid residue in hybrid peptide design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gabapentin hybrid peptides and bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]